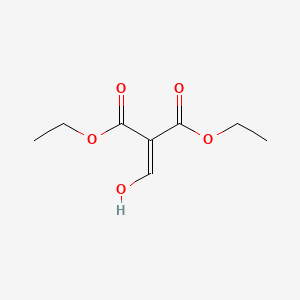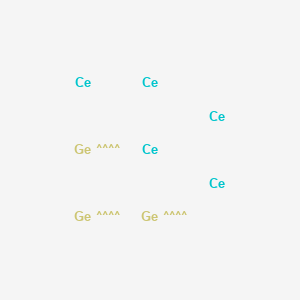
CID 78061919
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78061919” is a cyclin A and cyclin B inhibitor. This compound is a synthetic macrocyclic molecule designed to selectively inhibit key protein-protein interactions involving cyclin A and cyclin B, which are crucial for the proliferation and survival of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061919 involves the formation of a macrocyclic structure through a series of organic reactions. The key steps include the cyclization of linear precursors under specific conditions to form the macrocyclic ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
CID 78061919 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
CID 78061919 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of cyclins in cell cycle regulation.
Biology: Helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cyclin A and cyclin B interactions.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mécanisme D'action
The mechanism of action of CID 78061919 involves the inhibition of cyclin A and cyclin B interactions with their respective targets. By binding to these cyclins, the compound prevents their interaction with other proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell cycle control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclin A inhibitors: Compounds that specifically inhibit cyclin A interactions.
Cyclin B inhibitors: Compounds that specifically inhibit cyclin B interactions.
General cyclin inhibitors: Compounds that inhibit multiple cyclins simultaneously.
Uniqueness
CID 78061919 is unique due to its selective inhibition of both cyclin A and cyclin B, making it a potent tool for studying the combined effects of these cyclins on cell cycle regulation. Its macrocyclic structure also provides enhanced stability and specificity compared to other linear inhibitors .
Propriétés
Formule moléculaire |
Ce5Ge3 |
|---|---|
Poids moléculaire |
918.5 g/mol |
InChI |
InChI=1S/5Ce.3Ge |
Clé InChI |
HJUKGSGSLGOXOH-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Ge].[Ge].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



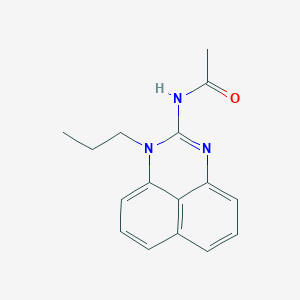
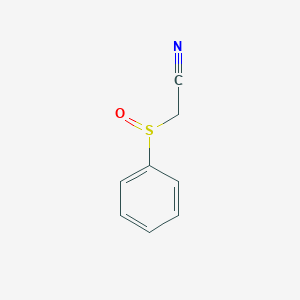
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
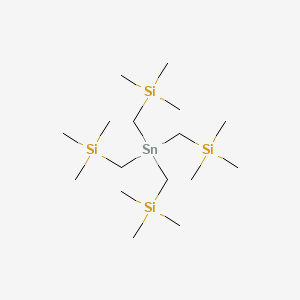



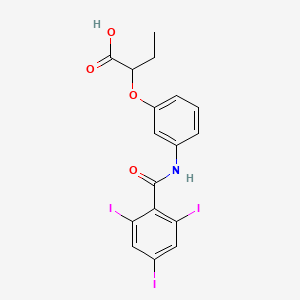
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
